molecular formula C7H12N2 B12315612 1-Amino-2-methylcyclopentane-1-carbonitrile

1-Amino-2-methylcyclopentane-1-carbonitrile

Cat. No.: B12315612
M. Wt: 124.18 g/mol
InChI Key: RKOXJCKXFYXHQJ-UHFFFAOYSA-N
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Description

1-Amino-2-methylcyclopentane-1-carbonitrile is a cyclopentane-based aminocarbonitrile derivative characterized by a nitrile group at position 1, an amino group at position 1, and a methyl substituent at position 2.

Cyclopentane carbonitriles are valued for their conformational rigidity and electronic properties, which influence their interactions in catalytic processes and drug design.

Properties

IUPAC Name

1-amino-2-methylcyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-6-3-2-4-7(6,9)5-8/h6H,2-4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOXJCKXFYXHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1(C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-methylcyclopentane-1-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable nitrile and an amine, the compound can be synthesized via a cyclization reaction facilitated by a catalyst.

Industrial Production Methods

In an industrial setting, the production of 1-Amino-2-methylcyclopentane-1-carbonitrile may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-methylcyclopentane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

1-Amino-2-methylcyclopentane-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-2-methylcyclopentane-1-carbonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Amino-1-cyclopentene-1-carbonitrile

  • Structure: Contains a cyclopentene ring (unsaturated) with a nitrile and amino group at positions 1 and 2, respectively.
  • Molecular Formula : C₆H₈N₂; Molecular Weight : 108.14 g/mol .
  • Applications : Used as a key intermediate in organic synthesis, pharmaceuticals (e.g., antiviral agents), and agrochemicals .
  • Key Differences: The unsaturated ring in 2-amino-1-cyclopentene-1-carbonitrile increases reactivity in Diels-Alder or hydrogenation reactions compared to the saturated 1-amino-2-methylcyclopentane-1-carbonitrile. The absence of a methyl group reduces steric hindrance, enhancing solubility in polar solvents .

1-(4-Aminophenyl)cyclopentanecarbonitrile

  • Structure: Features a cyclopentane ring with a nitrile group at position 1 and a 4-aminophenyl substituent.
  • Molecular Formula : C₁₂H₁₄N₂; Molecular Weight : 186.26 g/mol .
  • Physical Properties : Higher molecular weight and aromaticity likely result in elevated melting points (e.g., analogs like 1-(2-bromo-6-chlorophenyl)cyclopentanecarbonitrile are solid at room temperature) .
  • Applications : Explored in drug discovery for its aromatic pharmacophore, which improves binding affinity in receptor-targeted therapies .
  • Key Differences: The phenyl group introduces π-π stacking interactions and hydrophobicity, contrasting with the aliphatic methyl group in 1-amino-2-methylcyclopentane-1-carbonitrile. This difference impacts bioavailability and metabolic stability .

1-Amino-1-cyclopentanecarboxylic Acid

  • Structure: Cyclopentane ring with amino and carboxylic acid groups at position 1.
  • Molecular Formula: C₆H₁₁NO₂; Molecular Weight: 129.15 g/mol .
  • Physical Properties : High melting point (320–322°C, decomposition) due to zwitterionic character and hydrogen bonding .
  • Applications : Used in peptide mimetics and enzyme inhibitors.
  • Key Differences : The carboxylic acid group replaces the nitrile, drastically altering polarity and reactivity (e.g., participation in amide bond formation vs. nitrile’s electrophilic character) .

Research Implications

The methyl substituent in 1-amino-2-methylcyclopentane-1-carbonitrile likely confers unique steric and electronic properties, distinguishing it from unsaturated or aromatic analogs.

Biological Activity

1-Amino-2-methylcyclopentane-1-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6H12N2
  • Molecular Weight : 112.17 g/mol
  • CAS Number : 2059931-86-9

Biological Activity Overview

Research indicates that 1-amino-2-methylcyclopentane-1-carbonitrile exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound has potential antimicrobial effects, making it a candidate for further investigation in the development of antimicrobial agents.
  • Anticancer Potential : Preliminary studies suggest that it may possess anticancer properties, although detailed mechanisms and efficacy are still under investigation.

The biological activity of 1-amino-2-methylcyclopentane-1-carbonitrile is believed to be mediated through its interaction with specific biological targets, potentially involving:

  • Enzyme Inhibition : The compound may inhibit the activity of certain enzymes involved in disease pathways, which could explain its antimicrobial and anticancer effects.
  • Receptor Modulation : It may interact with various receptors in the body, influencing signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

A study focused on the synthesis and evaluation of various carbonitriles, including 1-amino-2-methylcyclopentane-1-carbonitrile, demonstrated significant antimicrobial activity against several bacterial strains. The compound was effective in inhibiting the growth of both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum potential .

Anticancer Studies

In vitro studies have assessed the cytotoxic effects of 1-amino-2-methylcyclopentane-1-carbonitrile on cancer cell lines. Results indicated that the compound induced apoptosis in specific cancer cells, suggesting a possible mechanism for its anticancer activity. Further research is required to elucidate the precise pathways involved .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-amino-2-methylcyclopentane-1-carbonitrile, a comparison with related compounds is useful:

CompoundAntimicrobial ActivityAnticancer ActivityNotes
1-Amino-2-methylcyclopentane-1-carbonitrileYesYesBroad-spectrum activity; further studies needed
2-Amino-3-methylbutyronitrileModerateLimitedLess effective than 1-amino variant
Cyclopentyl CarbonitrilesVariableEmergingSome derivatives show promise in preliminary studies

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